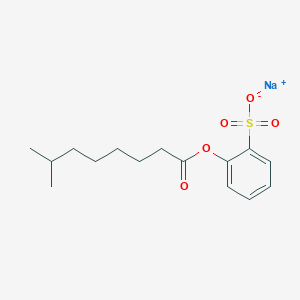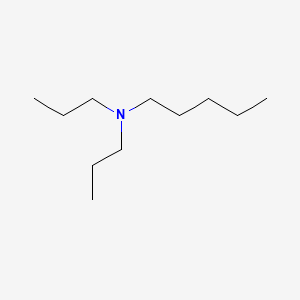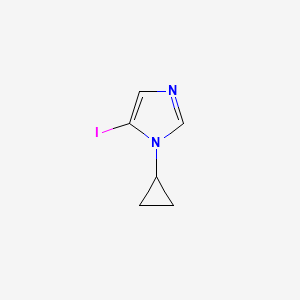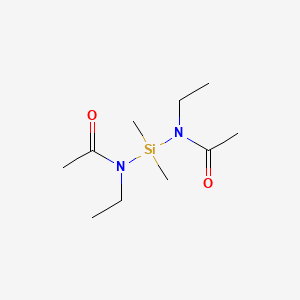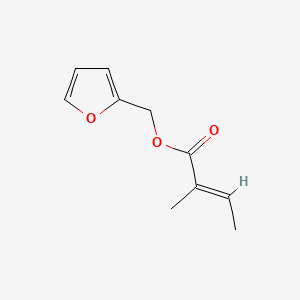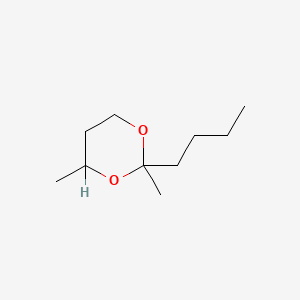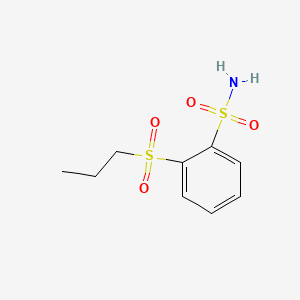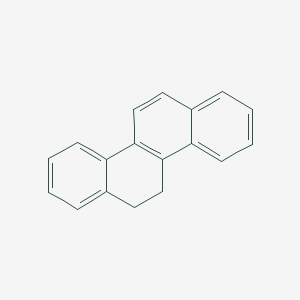
5,6-Dihydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14. It is a derivative of chrysene, which consists of four fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrochrysene typically involves the hydrogenation of chrysene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction conditions need to be carefully controlled to ensure selective hydrogenation at the 5,6-positions of the chrysene molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of dihydroxy derivatives.
Reduction: Further hydrogenation can reduce this compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Dihydroxy derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5,6-Dihydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydrochrysene involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound of 5,6-Dihydrochrysene, consisting of four fused benzene rings.
1,2-Dihydrochrysene: Another hydrogenated derivative of chrysene, with hydrogenation occurring at the 1,2-positions.
3,4-Dihydrochrysene: Hydrogenation at the 3,4-positions of chrysene.
Uniqueness
This compound is unique due to its specific hydrogenation at the 5,6-positions, which imparts distinct chemical properties and reactivity compared to other dihydrochrysene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2091-92-1 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
5,6-dihydrochrysene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-9,11H,10,12H2 |
InChI Key |
QAOVZIXGCXUFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


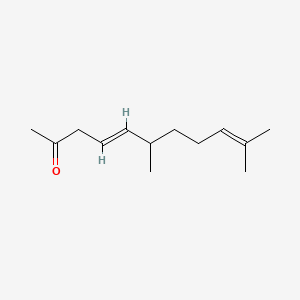
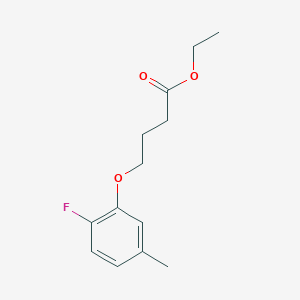


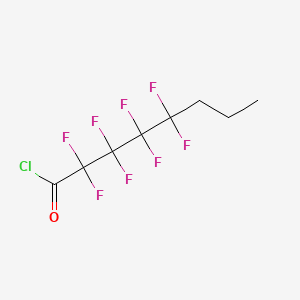
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
